molecular formula C23H18N2O4 B3016932 (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-30-4

(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B3016932
CAS No.: 1029776-30-4
M. Wt: 386.407
InChI Key: JKGDWYLQTBOGSO-UHFFFAOYSA-N
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Description

(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that features a pyridine ring, a methoxyphenyl group, and an isoquinoline carboxylate moiety

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . It exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM, indicating that it is a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . As a result, the concentration of ACh in the synaptic cleft is increased, enhancing cholinergic neurotransmission .

Result of Action

The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, conditions such as temperature and pH could potentially affect the compound’s stability and activity. Furthermore, the compound could potentially yield toxic fumes of NOx when exposed to heat or flame . Therefore, careful handling and storage of the compound are necessary to ensure its efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a methoxyphenyl-substituted isoquinoline carboxylate under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic synthesis reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it exhibits promising pharmacological properties in preclinical studies.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure makes it valuable for various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate include other isoquinoline derivatives and pyridine-containing molecules. Examples include:

  • (pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • (pyridin-4-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and isoquinoline moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

pyridin-3-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-10-8-17(9-11-18)25-14-21(19-6-2-3-7-20(19)22(25)26)23(27)29-15-16-5-4-12-24-13-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGDWYLQTBOGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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